(2S)-2-amino-3-cycloheptylpropanoic acid
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Overview
Description
(2S)-2-amino-3-cycloheptylpropanoic acid is an organic compound that belongs to the class of amino acids It features a cycloheptyl group attached to the alpha carbon of the amino acid backbone, making it structurally unique compared to more common amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-cycloheptylpropanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, the use of a chiral auxiliary derived from proline can facilitate the formation of the desired stereoisomer through a series of alkylation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and pH to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-cycloheptylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used to form amides in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
(2S)-2-amino-3-cycloheptylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-cycloheptylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group may enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
(2S)-2-amino-3-phenylpropanoic acid: Contains a phenyl group instead of a cycloheptyl group.
(2S)-2-amino-3-cyclopentylpropanoic acid: Features a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
The presence of the cycloheptyl group in (2S)-2-amino-3-cycloheptylpropanoic acid imparts unique steric and electronic properties, which can influence its reactivity and binding interactions. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with specific biological activities .
Properties
IUPAC Name |
(2S)-2-amino-3-cycloheptylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKZEQGDVZCGPZ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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